molecular formula C12H13F3N2O B2996693 N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide CAS No. 180910-65-0

N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B2996693
CAS No.: 180910-65-0
M. Wt: 258.244
InChI Key: VKNXSCZLVYUIRB-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide (CAS 180910-65-0) is a synthetic organic compound featuring an indoline core and a trifluoroacetamide group . Its molecular formula is C12H13F3N2O, and it has a molecular weight of 258.24 g/mol . The unique electronic properties imparted by the trifluoroacetamide group can make it a valuable intermediate in organic synthesis and medicinal chemistry research. This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,8,17H,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNXSCZLVYUIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydro-1H-indole with 2,2,2-trifluoroacetic anhydride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role in modulating enzyme activity and cellular processes.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound is structurally related to several N-ethylacetamide derivatives of 2,3-dihydroindole, differing primarily in substituents on the indole ring or the acetyl group. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
N-[2-(1,3-Dimethyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide (8a) Methyl groups at positions 1 and 3 of indole Synthesized via iodination/NaBH₄ reduction (39% yield); tested for melatonin receptor binding .
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide (EA) Hydroxy-oxo group at position 3 of indole Exhibits antitumor activity (IC₅₀ = 12.5 μM in HT-29 colon cancer cells) via STAT1 pathway inhibition .
N-[2-(1-Benzyl-2-iodo-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide (7b) Benzyl and iodo substituents on indole Synthesized via allylic amidation (48% yield); intermediate for tryptan derivatives .
(E)-N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) Fluorostyryl and trifluoroacetyl groups Evaluated in pLDH assays for antimalarial activity (72–79% yield) .

Key Observations :

  • Trifluoroacetyl vs.
  • Substituent Impact on Bioactivity : EA’s hydroxy-oxo group confers antitumor activity, whereas trifluoroacetylated analogs (e.g., 4f) are prioritized for antiparasitic applications, highlighting substituent-driven functional divergence .
Physicochemical Properties
  • This is critical for central nervous system (CNS)-targeted agents but may reduce aqueous solubility .
  • Spectroscopic Characterization: All compounds were validated via ¹H/¹³C NMR and HRMS-ESI, with trifluoroacetamide derivatives showing distinct fluorine-related shifts (e.g., ¹⁹F NMR signals) absent in non-fluorinated analogs .

Biological Activity

N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁F₃N₂O
  • Molecular Weight : 256.22 g/mol
  • CAS Number : 319-76-6

This compound belongs to the class of indole derivatives, which are known for their diverse biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Target Interactions

Indole derivatives typically exhibit high affinity for multiple receptors. The specific interactions of this compound may involve:

  • Receptor Binding : Modulating receptor activities that influence various cellular processes.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer pathways.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

  • Apoptosis Induction : Structurally similar compounds have been reported to increase apoptosis in melanoma cells.
  • Cell Proliferation Modulation : It has potential effects on cell cycle regulation and proliferation in various cancer cell lines.

Anticancer Properties

Research indicates that this compound may exert significant anticancer effects. For instance:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC₅₀ values indicating effective inhibition of cell growth .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the effects of structurally related indole derivatives on melanoma cell proliferation; found significant apoptotic activity.
Study 2Explored the pharmacokinetics and toxicity profiles of compounds similar to this compound; indicated favorable ADMET properties.
Study 3Evaluated the potential of indole derivatives as VEGFR inhibitors; related compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines .

Q & A

Q. Basic Structure-Activity Relationship

  • Hydrogen-bonding capacity : 1 donor/4 acceptors enhance membrane permeability .
  • Topological Polar Surface Area (TPSA) : ~29.1 Ų balances solubility and blood-brain barrier penetration .
  • LogP : Predicted hydrophobicity (CLogP ~1.9) supports cellular uptake .

What in vivo models are appropriate for evaluating antitumor efficacy?

Q. Advanced Preclinical Models

  • Xenograft models : HT-29 cells implanted in nude mice show dose-dependent tumor suppression (e.g., 25 mg/kg EA reduces volume by 60% vs. PBS) .
  • Syngeneic models : CT26 murine colon carcinoma assesses immune-modulatory effects .
  • Endpoint metrics : Tumor weight, STAT1 expression (Western blot), and histopathology validate efficacy .

How does the compound’s trifluoroacetamide moiety enhance pharmacological activity?

Advanced Chemical Biology
The trifluoroacetamide group:

  • Stabilizes hydrogen bonds with kinase active sites (e.g., STAT1 SH2 domain) .
  • Resists metabolic degradation : Fluorine atoms reduce CYP450-mediated oxidation vs. non-fluorinated analogs .
  • Enhances bioavailability : Higher lipophilicity improves tissue distribution in murine models .

What strategies optimize yield in large-scale synthesis?

Q. Advanced Process Chemistry

  • Catalyst screening : Pd(OAc)₂ or CuI improves allylic amidation efficiency .
  • Solvent optimization : EtOAc/pentane gradients reduce byproduct formation during chromatography .
  • Temperature control : Maintaining 0°C during BuLi addition minimizes side reactions .

How to address off-target effects in STAT pathway modulation?

Q. Advanced Target Selectivity

  • Kinase profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) identify off-target hits .
  • CRISPR/Cas9 knockout : STAT1-null cells confirm phenotype dependency .
  • Dose titration : EC₅₀ values (e.g., 12.5 μM for STAT1 vs. >50 μM for STAT3) validate selectivity .

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